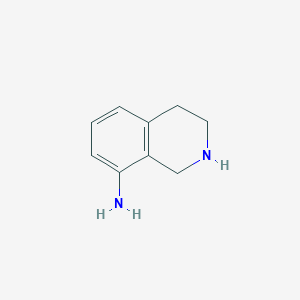

1,2,3,4-Tetrahydroisoquinolin-8-amine

Descripción

Significance of the 1,2,3,4-Tetrahydroisoquinoline (B50084) (THIQ) Scaffold in Drug Discovery

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is a bicyclic heterocyclic compound that is considered a "privileged" structure in the realm of drug discovery. mdpi.comrsc.org This designation stems from its recurring presence in a wide array of natural products and synthetically developed drugs that exhibit a broad spectrum of biological activities. nih.gov The THIQ nucleus is a key component of many isoquinoline (B145761) alkaloids found in various plant species. mdpi.comnih.gov

The structural rigidity and three-dimensional character of the THIQ scaffold make it an ideal framework for the design of molecules that can interact with high specificity with biological targets. nih.gov Its ability to be readily functionalized at various positions allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making it a versatile starting point for the development of new therapeutic agents. rsc.org A number of clinically used drugs are based on the THIQ structure, highlighting its importance in medicine. mdpi.com For instance, tetrabenazine (B1681281) is used for the treatment of Huntington's disease, and the marine-derived trabectedin (B1682994) is an anticancer agent. mdpi.com

Historical Context of THIQ Chemistry

The chemistry of 1,2,3,4-tetrahydroisoquinolines has a rich history dating back over a century. A foundational method for the synthesis of the THIQ core is the Pictet-Spengler reaction, first reported in 1911. mdpi.com This reaction involves the condensation of a β-phenylethylamine with an aldehyde or ketone, followed by cyclization. mdpi.com

Another classical method for the synthesis of isoquinoline derivatives, which can then be reduced to THIQs, is the Bischler-Napieralski reaction. nih.gov This involves the cyclization of a β-phenylethylamide in the presence of a dehydrating agent. nih.gov Over the years, numerous other synthetic strategies have been developed to access a diverse range of substituted THIQ derivatives, reflecting the enduring interest in this scaffold. nih.gov

Overview of Biological Activities Associated with THIQ Derivatives

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been shown to possess a wide array of pharmacological activities. This broad spectrum of biological action underscores the versatility of the THIQ core in medicinal chemistry. mdpi.comnih.gov The specific activity of a THIQ derivative is highly dependent on the nature and position of its substituents. nih.gov

The diverse biological activities of THIQ derivatives include:

Anticancer: Many THIQ-containing natural products and their synthetic analogs have demonstrated potent cytotoxic effects against various cancer cell lines. rsc.orgresearchgate.net

Antimicrobial: THIQ derivatives have been investigated for their antibacterial, antifungal, and antiviral properties. nih.gov

Neuroprotective: Certain THIQ derivatives have shown potential in the treatment of neurodegenerative diseases. nih.gov

Anti-inflammatory: The anti-inflammatory potential of some THIQ compounds has also been reported. nih.gov

Antidepressant: Specific substitution patterns on the THIQ ring have led to the discovery of compounds with antidepressant properties. mdpi.com

Table 1: Selected Biological Activities of THIQ Derivatives

| Biological Activity | Examples of Investigated Derivatives | Therapeutic Potential |

|---|---|---|

| Anticancer | Trabectedin, Saframycins | Treatment of various solid tumors and hematological malignancies |

| Antidepressant | 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline | Management of depressive disorders |

| Neuroprotective | Derivatives targeting dopamine (B1211576) receptors | Potential treatment for Parkinson's and other neurodegenerative diseases |

| Antimicrobial | Quaternary ammonium (B1175870) derivatives | Combating bacterial and fungal infections |

| Anti-inflammatory | Various synthetic analogs | Treatment of inflammatory conditions |

Research Rationale and Scope for 1,2,3,4-Tetrahydroisoquinolin-8-amine

The rationale for the specific investigation of this compound and its derivatives in medicinal chemistry is rooted in the quest for novel therapeutic agents, particularly those acting on the central nervous system (CNS). The position of the amino group at the 8-position of the THIQ scaffold is a key structural feature that influences its pharmacological profile.

Early research into 8-amino-THIQ derivatives identified a compound, 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline, as a new antidepressant. mdpi.com This finding highlighted the potential of the 8-amino-THIQ core as a pharmacophore for CNS-active drugs. The amino group at the 8-position can serve as a crucial point for interaction with biological targets, such as receptors and enzymes, and also as a handle for further chemical modification to optimize drug-like properties.

The scope of research on this compound and its analogs includes the synthesis of new derivatives and their evaluation for a range of biological activities. Given the known antidepressant potential of a derivative, a significant focus remains on the discovery of novel CNS agents. mdpi.com Furthermore, the broader understanding of the diverse biological activities of the THIQ scaffold in general provides a strong impetus for exploring the therapeutic potential of the 8-amino substituted variants in other areas, such as oncology and infectious diseases. The exploration of the chemical space around the 8-amino-THIQ core continues to be an active area of research in the pursuit of new and improved medicines.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1,2,3,4-tetrahydroisoquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2/c10-9-3-1-2-7-4-5-11-6-8(7)9/h1-3,11H,4-6,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIQUGGTGRRQEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC2=C1C=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10608354 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

924633-49-8 | |

| Record name | 1,2,3,4-Tetrahydroisoquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10608354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,3,4-tetrahydroisoquinolin-8-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1,2,3,4 Tetrahydroisoquinolin 8 Amine and Its Derivatives

Established Synthetic Routes to the THIQ Core

The 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) framework is a prevalent structural motif in a vast array of natural products and synthetic compounds exhibiting significant biological activities. Consequently, numerous synthetic methods have been developed for its construction. These established routes provide a versatile toolkit for chemists to access a wide range of substituted THIQ derivatives.

Pictet-Spengler Condensation

First reported in 1911 by Amé Pictet and Theodor Spengler, this reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization. ebrary.netwikipedia.org The reaction proceeds through the formation of an iminium ion, which then undergoes an electrophilic aromatic substitution to form the THIQ ring system. ebrary.netwikipedia.org The driving force for the reaction is the formation of a stable six-membered ring.

The Pictet-Spengler reaction is particularly effective for β-arylethylamines with electron-rich aromatic rings, which facilitates the electrophilic cyclization step. wikipedia.org The reaction conditions can be varied, from heating in the presence of strong acids like hydrochloric acid to milder conditions for more reactive substrates. ebrary.netwikipedia.org

| Reactants | Conditions | Product |

| β-phenylethylamine, Aldehyde/Ketone | Acid catalyst (e.g., HCl, TFA), Heat | 1-substituted-1,2,3,4-Tetrahydroisoquinoline |

| Tryptamine, Aldehyde/Ketone | Acid catalyst | Tetrahydro-β-carboline |

Bischler-Napieralski Reaction

The Bischler-Napieralski reaction, discovered in 1893, is another cornerstone in the synthesis of isoquinoline (B145761) derivatives. wikipedia.orgnrochemistry.com This intramolecular cyclization involves the dehydration of a β-arylethylamide using a condensing agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), to form a 3,4-dihydroisoquinoline (B110456) intermediate. nrochemistry.comjk-sci.com This intermediate can then be readily reduced to the corresponding 1,2,3,4-tetrahydroisoquinoline.

The reaction is most effective for β-arylethylamides bearing electron-donating groups on the aromatic ring, which enhances the nucleophilicity of the ring for the intramolecular electrophilic attack. nrochemistry.com The mechanism is believed to proceed through the formation of a nitrilium ion intermediate. nrochemistry.com

| Reactant | Reagents | Intermediate/Product |

| N-acyl-β-phenylethylamine | 1. POCl₃ or P₂O₅ (cyclization) | 1. 3,4-Dihydroisoquinoline |

| 2. Reducing agent (e.g., NaBH₄) (reduction) | 2. 1,2,3,4-Tetrahydroisoquinoline |

Reductive Amination Approaches

Reductive amination offers a versatile and direct method for the synthesis of N-substituted THIQ derivatives. This approach typically involves the reaction of a pre-formed tetrahydroisoquinoline with an aldehyde or ketone in the presence of a reducing agent. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

This method is particularly useful for introducing a wide variety of substituents at the nitrogen atom of the THIQ ring. The reaction proceeds through the in situ formation of an iminium ion, which is then immediately reduced to the corresponding amine.

| Reactants | Reducing Agent | Product |

| 1,2,3,4-Tetrahydroisoquinoline, Aldehyde/Ketone | NaBH₄, NaBH₃CN, or H₂/catalyst | N-substituted-1,2,3,4-Tetrahydroisoquinoline |

Multi-component Reactions (MCR) in THIQ Synthesis

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as powerful tools in the synthesis of complex molecules, including THIQ derivatives. MCRs offer advantages in terms of efficiency, atom economy, and the ability to rapidly generate libraries of compounds.

Several MCRs have been developed for the synthesis of highly substituted THIQ scaffolds. These reactions often involve a cascade of transformations, combining elements of other named reactions to build the heterocyclic core in a single pot.

Other Cyclization Methods

Beyond the classical named reactions, a variety of other cyclization strategies have been employed for the synthesis of the THIQ core. These methods often leverage modern synthetic techniques and catalytic systems to achieve high efficiency and selectivity.

One notable approach involves the catalytic hydrogenation of isoquinolines or dihydroisoquinolines. This method provides a direct route to the saturated heterocyclic system. For instance, the catalytic hydrogenation of acetamido-substituted isoquinolines can be used to prepare amino-substituted tetrahydroisoquinolines. researchgate.net

Targeted Synthesis of 1,2,3,4-Tetrahydroisoquinolin-8-amine

The synthesis of the specifically substituted this compound can be achieved through a multi-step sequence starting from a readily available isoquinoline precursor. A viable and documented strategy involves the introduction of a nitrogen-containing functional group at the 8-position of the isoquinoline ring, followed by the reduction of the heterocyclic ring and subsequent modification of the nitrogen functional group.

A key method for the synthesis of amino-substituted tetrahydroisoquinolines is the catalytic hydrogenation of the corresponding acetamido-substituted isoquinolines. researchgate.net This approach offers a regioselective reduction of the pyridine (B92270) ring of the isoquinoline system while the benzene (B151609) ring remains intact. The synthesis can be outlined in the following steps:

Nitration of Isoquinoline: The synthesis can commence with the nitration of isoquinoline to introduce a nitro group at the 8-position. This electrophilic aromatic substitution reaction typically employs a mixture of nitric acid and sulfuric acid.

Reduction of the Nitro Group: The resulting 8-nitroisoquinoline (B1594253) is then subjected to reduction to convert the nitro group into an amino group, yielding 8-aminoisoquinoline (B1282671).

Acetylation of the Amino Group: To protect the amino group and to facilitate the subsequent catalytic hydrogenation, the 8-aminoisoquinoline is acetylated to form 8-acetamidoisoquinoline.

Catalytic Hydrogenation: The 8-acetamidoisoquinoline is then catalytically hydrogenated. This crucial step selectively reduces the pyridine ring of the isoquinoline nucleus to afford 8-acetamido-1,2,3,4-tetrahydroisoquinoline.

Hydrolysis of the Acetamide: Finally, the acetyl protecting group is removed by hydrolysis under acidic or basic conditions to yield the target compound, this compound.

This synthetic route provides a reliable and accessible pathway to the desired 8-amino-substituted THIQ, leveraging well-established chemical transformations.

Asymmetric Synthesis of Chiral this compound Derivatives

The generation of chiral 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives in an enantiomerically pure form is of paramount importance, as the biological activity of these compounds is often stereospecific. While direct asymmetric synthesis of 8-amino substituted THIQs is a specialized area, several established methods for the asymmetric synthesis of the broader THIQ class can be adapted.

One prominent strategy involves the asymmetric transfer hydrogenation (ATH) of corresponding dihydroisoquinoline precursors. This has been effectively demonstrated in the synthesis of related chiral 8-amino-5,6,7,8-tetrahydroquinolines, where chiral diamine ligands are employed in conjunction with metal catalysts to achieve high enantioselectivity. publish.csiro.audistantreader.org This methodology offers a promising route to chiral THIQ-8-amine derivatives.

The Pictet-Spengler reaction , a cornerstone in THIQ synthesis, can be rendered asymmetric through the use of chiral auxiliaries or catalysts. For instance, enantiopure THIQs have been synthesized by employing a chiral auxiliary like (1R,2S,5R)-(-)-menthyl-(S)-p-toluene sulfinate (Andersen reagent). researchgate.net This auxiliary directs the stereochemical outcome of the cyclization reaction. Furthermore, cascade reactions involving a Mannich–aza-Michael sequence, catalyzed by a synergistic system of a ruthenium complex and a chiral Brønsted acid, have been developed for the enantioselective synthesis of 1,3,4-substituted THIQs. researchgate.net

Another powerful technique is the 1,3-dipolar cycloaddition of C,N-cyclic azomethine imines with various dipolarophiles. This method allows for the construction of the THIQ skeleton with good control over diastereoselectivity and enantioselectivity, often achieving high enantiomeric excess (ee). rsc.org

The enantioselective reduction of 1-substituted-3,4-dihydroisoquinolines (DHIQs) is another critical pathway to chiral THIQs. shd-pub.org.rs This can be accomplished through various means, including the use of chiral hydride reducing agents or, more commonly, through catalytic hydrogenation with a chiral catalyst. The Bischler-Napieralski reaction is a classic method for preparing the prochiral DHIQ precursors. shd-pub.org.rs

Key Asymmetric Synthesis Strategies for Chiral THIQs

| Strategy | Description | Key Features |

| Asymmetric Transfer Hydrogenation (ATH) | Reduction of dihydroisoquinolines using a hydrogen donor in the presence of a chiral metal catalyst. publish.csiro.audistantreader.org | Employs chiral ligands to induce enantioselectivity. |

| Asymmetric Pictet-Spengler Reaction | Cyclization of a β-arylethylamine with an aldehyde or ketone using a chiral auxiliary or catalyst. researchgate.net | Allows for the introduction of chirality during the key ring-forming step. |

| 1,3-Dipolar Cycloaddition | Reaction of C,N-cyclic azomethine imines with dipolarophiles to construct the heterocyclic core. rsc.org | Provides access to structurally diverse and complex chiral THIQs. |

| Enantioselective Reduction of DHIQs | Reduction of a prochiral dihydroisoquinoline to a chiral tetrahydroisoquinoline using a chiral reducing agent or catalyst. shd-pub.org.rs | A versatile method for accessing C1-substituted chiral THIQs. |

Functionalization Strategies for THIQ-8-amine

The strategic functionalization of the this compound scaffold is crucial for modulating its physicochemical properties and biological activity. Key positions for modification include the secondary amine (N-2), the benzylic carbon (C-1), and the aromatic ring.

N-Alkylation and N-Arylation

The secondary amine at the N-2 position of the THIQ ring is a common site for functionalization. N-alkylation can be achieved through standard methods, such as reductive amination or reaction with alkyl halides. nih.gov For instance, reductive mono-N-alkylation of primary amines in the presence of Ti(i-PrO)4 and NaBH4 provides a selective route to secondary amines. nih.gov

N-arylation , the introduction of an aromatic ring at the N-2 position, is often accomplished through transition metal-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. researchgate.netlookchem.com This reaction allows for the coupling of the THIQ nitrogen with a variety of aryl halides or triflates. Microwave-assisted palladium-catalyzed N-arylation has been shown to be a rapid and efficient method for this transformation. publish.csiro.au

Substitution at the C-1 Position

The C-1 position of the THIQ nucleus is a key site for introducing diversity, as many biologically active THIQ alkaloids possess a substituent at this position. shd-pub.org.rsacs.org The Pictet-Spengler and Bischler-Napieralski reactions are classical methods that inherently allow for the introduction of a substituent at C-1 by choosing the appropriate aldehyde/ketone or acylating agent, respectively, followed by reduction of the resulting imine or dihydroisoquinoline. researchgate.netshd-pub.org.rs

More direct C-H functionalization methods have also been developed. For example, an oxidative C1 arylation of tetrahydroisoquinolines with aryl Grignard reagents can be mediated by diethyl azodicarboxylate (DEAD). acs.org Additionally, copper-catalyzed coupling of nonfunctionalized THIQs with organozinc reagents under aerobic conditions provides a mild and broadly applicable route to C-1 substituted derivatives. acs.org

Introduction of Aromatic Rings

The introduction of aromatic rings can be achieved at both the N-2 and C-1 positions, as well as on the existing aromatic ring of the THIQ core. As discussed, N-arylation is a common strategy for modifying the secondary amine. researchgate.netlookchem.com

C-1 arylation can be accomplished through the Bischler-Napieralski or Pictet-Spengler reactions using an appropriate aroyl chloride or aromatic aldehyde, respectively. researchgate.netshd-pub.org.rs Direct C-H arylation methods also provide a powerful tool for introducing aromatic substituents at the C-1 position. acs.org Furthermore, palladium-catalyzed C-H arylation has been utilized to introduce aryl groups onto the aromatic ring of the THIQ scaffold, enabling the synthesis of a diverse range of derivatives. acs.org

Bioisosteric Replacement Strategies

Bioisosteric replacement is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound by replacing a functional group with another that has similar physicochemical characteristics. nih.govrsc.org For the 8-amino group of THIQ-8-amine, several bioisosteric replacements can be considered to alter properties such as basicity, hydrogen bonding capacity, and lipophilicity.

Common bioisosteres for an aromatic amino group include:

Hydroxyl group (-OH): This changes the basicity to acidic and alters hydrogen bonding properties.

Thiol group (-SH): Similar to the hydroxyl group but with different acidity and reactivity.

Methyl group (-CH3): Removes the hydrogen bonding capability and increases lipophilicity.

Halogens (e.g., -F, -Cl): Can modulate electronic properties and lipophilicity. cambridgemedchemconsulting.com

Small heterocyclic rings: For example, a triazole or tetrazole ring can mimic the spatial and electronic properties of an amide, a potential derivative of the amino group. nih.gov

The choice of a bioisostere is highly context-dependent and aims to optimize the pharmacological profile of the molecule.

Examples of Bioisosteric Replacements for an Aromatic Amino Group

| Original Group | Bioisostere | Potential Changes in Properties |

| Amino (-NH2) | Hydroxyl (-OH) | Increased acidity, altered H-bonding |

| Amino (-NH2) | Methyl (-CH3) | Increased lipophilicity, loss of H-bonding |

| Amino (-NH2) | Fluorine (-F) | Altered electronics, increased lipophilicity |

| Amide (-CONH2) | Tetrazole | Similar acidity, improved metabolic stability |

Green Chemistry Approaches in THIQ Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of tetrahydroisoquinolines to reduce the environmental impact of chemical processes. These approaches focus on the use of safer solvents, renewable starting materials, energy efficiency, and the reduction of waste.

Microwave-assisted synthesis has emerged as a key green technology for the synthesis of THIQs. publish.csiro.audistantreader.orgresearchgate.netrsc.orgshd-pub.org.rsresearchgate.net Microwave irradiation can significantly reduce reaction times, improve yields, and in some cases, enable solvent-free reactions. Microwave-assisted Pictet-Spengler and Bischler-Napieralski reactions have been successfully employed for the rapid generation of THIQ libraries. rsc.orgacs.org

The use of environmentally benign catalysts is another important aspect of green THIQ synthesis. For example, a mild, one-pot biomimetic approach to the formation of THIQs has been developed using phosphate (B84403) buffer as a catalyst. ucl.ac.uk Furthermore, enzymatic synthesis using norcoclaurine synthase (NCS) offers a highly selective and sustainable route to chiral THIQs. ucl.ac.uk The use of recyclable catalysts, such as quantum dots in photocatalytic syntheses, also contributes to the sustainability of the process. rsc.org

Solvent-free reactions or the use of greener solvents like water or ethanol (B145695) are also being explored. Solvent-free Pictet-Spengler reactions under microwave irradiation have been reported to be highly efficient and environmentally friendly. rsc.orglookchem.com

Structure Activity Relationship Sar Studies of 1,2,3,4 Tetrahydroisoquinolin 8 Amine Derivatives

Impact of Substituents on Pharmacological Activity

The biological activity of 1,2,3,4-tetrahydroisoquinolin-8-amine derivatives is profoundly influenced by the nature, position, and orientation of various substituents on the core scaffold. researchgate.net SAR studies have demonstrated that modifications at the N-phenyl ring, the C-1 position, and through the introduction of amide or sulfonamide groups can dramatically modulate the potency and selectivity of these compounds. researchgate.netnih.gov

Role of Substituents at the N-Phenyl Ring

Substituents on an N-phenyl ring attached to the nitrogen at the 2-position of the tetrahydroisoquinoline core play a significant role in modulating the molecule's properties. While extensive research specifically on 8-amino-THIQ derivatives is limited, studies on the broader class of N-aryl THIQs indicate that the electronic properties of substituents on the N-phenyl ring can influence the chemical reactivity and, by extension, the biological activity.

Influence of C-1 Substituents on Biological Potency

The C-1 position of the tetrahydroisoquinoline nucleus is a critical site for substitution, with modifications at this position having a substantial impact on biological potency. The introduction of substituents at C-1 creates a chiral center, and the stereochemistry is often a decisive factor for activity. researchgate.net

Studies have shown that 1-substituted and 1,1-disubstituted THIQ derivatives exhibit a range of pharmacological effects, including anticonvulsant and peripheral vasodilatory activities. nih.gov For instance, the compound (+)-1-methyl-1-phenyl-1,2,3,4-tetrahydroisoquinoline was identified as a particularly effective anticonvulsant agent. nih.gov The nature of the substituent, from simple alkyl groups to larger aryl moieties, dictates the interaction with biological targets. nih.gov

Furthermore, the orientation of substituents at C-1 is crucial. Investigations into chiral THIQ amino alcohol ligands found that a trans orientation of a phenyl group at the C-1 position relative to other parts of the ligand resulted in significantly higher enantioselectivity in catalytic reactions compared to the cis isomer, which showed no selectivity. researchgate.net This highlights that both the presence and the specific spatial arrangement of C-1 substituents are vital for molecular recognition and biological function.

Table 1: Effect of C-1 Substitution on the Activity of Tetrahydroisoquinoline Derivatives Note: This data is generalized from studies on the broader THIQ class, as specific data for 8-amino derivatives is not available.

| Compound Structure (General) | C-1 Substituent(s) | Observed Activity | Reference |

|---|---|---|---|

| H | Baseline | N/A | |

| Methyl, Phenyl | Potent Anticonvulsant | nih.gov | |

| Dialkyl | Dopamine (B1211576) D₂ Receptor Blocking | nih.gov | |

| trans-Phenyl | High Enantioselectivity (Catalysis) | researchgate.net |

Effects of Aromatic Amide Substitution

The introduction of aromatic amide functionalities is a common strategy in medicinal chemistry to explore new binding interactions and modify physicochemical properties. In the context of THIQ derivatives, amide linkers have been shown to be important for orienting substituent groups for optimal target binding. nih.gov

In a study on 5,8-disubstituted THIQs as antitubercular agents, the nature of the linker for a side chain at the 7-position was found to be critical. Derivatives with a -CONH- (amide) linker were more effective than those with -CO- or -COCH₂- linkers. nih.gov This suggests that the hydrogen bonding capability and the conformational rigidity of the amide bond are important for positioning a terminal aromatic ring correctly within the binding site of the target enzyme, in this case, ATP synthase. nih.gov While this study was not on 8-amino derivatives specifically, it underscores the strategic importance of the amide group in the SAR of the broader THIQ class. The synthesis of various aromatic amides that serve as precursors to biologically active THIQ derivatives further highlights the value of this functional group. casjournal.org

Significance of Sulfonamide Groups

The sulfonamide group is a well-established pharmacophore known for a wide range of biological activities, most notably antibacterial effects. researchgate.net Incorporating a sulfonamide moiety into the 1,2,3,4-tetrahydroisoquinoline (B50084) scaffold, often at the N-2 position, can yield compounds with significant therapeutic potential. researchgate.netdistantreader.org

Key SAR principles for sulfonamides include the necessity of the sulfanilamide (B372717) skeleton for antibacterial activity, where the amino and sulfonyl groups are para on a benzene (B151609) ring. slideshare.net While these specific rules apply to classic sulfa drugs, the introduction of a sulfonamide group to a THIQ core imparts distinct properties. Studies on N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives have demonstrated their potential as antimicrobial, antioxidant, and anti-inflammatory agents. researchgate.netconicet.gov.ar

The biological activity of these derivatives is influenced by the nature of the substituent attached to the sulfonamide nitrogen. For example, different aryl or alkyl groups can modulate the compound's lipophilicity and its ability to interact with target proteins.

Table 2: Biological Activity of Synthesized 1,2,3,4-Tetrahydroisoquinoline Sulfonamide Derivatives Data from a study on N-sulfonyl THIQs, showcasing their potential as bioactive agents.

| Compound ID | Structure (General) | Activity Assessed | Result (IC₅₀ or other measure) | Reference |

|---|---|---|---|---|

| 3a | N-methanesulfonyl-THIQ | Inhibition of Albumin Denaturation | IC₅₀ = 111.41 µg/mL | researchgate.netdistantreader.org |

| 3b | N-benzenesulfonyl-THIQ | Inhibition of Albumin Denaturation | IC₅₀ = 103.24 µg/mL | researchgate.netdistantreader.org |

| 3c | N-tosyl-THIQ | Inhibition of Albumin Denaturation | IC₅₀ = 105.18 µg/mL | researchgate.netdistantreader.org |

| Ibuprofen | (Standard) | Inhibition of Albumin Denaturation | IC₅₀ = 93.12 µg/mL | researchgate.netdistantreader.org |

Positional Isomerism and Activity Modulation (e.g., ortho, meta, para)

The position of substituents on aromatic rings appended to the THIQ core is a fundamental aspect of SAR. The differential placement of a functional group to the ortho, meta, or para position can lead to vastly different biological outcomes due to changes in steric hindrance, electronic properties, and the ability to form key interactions with a receptor.

For classical sulfonamides, it is well-established that the amino group must be para to the sulfonamide group for optimal antibacterial activity; placing it at the ortho or meta position results in inactive compounds. slideshare.net While direct studies on positional isomerism in 8-amino-THIQ derivatives are not widely available, this principle can be extrapolated. When considering substituents on an N-phenyl ring or within an aromatic amide or sulfonamide group, the position of these substituents will invariably modulate activity. For example, a bulky group in the ortho position could force a conformational change in the molecule, affecting how it fits into a binding pocket, whereas a hydrogen bond acceptor in the para position might enable a critical interaction deep within a receptor site.

Conformational Analysis and its Implications for SAR

The 1,2,3,4-tetrahydroisoquinoline ring is not planar and exists in predominantly two low-energy conformations, often described as half-chair or twisted forms. researchgate.net Conformational analysis is crucial for understanding the SAR of THIQ derivatives, as the three-dimensional shape of the molecule dictates its ability to bind to a biological target.

Theoretical calculations and spectroscopic studies have shown that the parent THIQ scaffold has two closely lying low-energy conformers, which differ in the orientation of the hydrogen on the nitrogen atom (axial vs. equatorial). researchgate.net The energy barrier between these conformers is relatively low, meaning the ring is flexible. researchgate.net

The introduction of substituents at any position, including the C-1, N-2, or on the aromatic ring at C-8, will influence the conformational equilibrium. A bulky substituent, for instance, may favor a conformation where it occupies a pseudo-equatorial position to minimize steric strain. This conformational preference can lock the molecule into a specific shape, which may be either favorable (a bioactive conformation) or unfavorable for binding to a target receptor. The preferred conformation of a substituted THIQ derivative in solution can be determined using techniques like NMR spectroscopy and is often correlated with its observed biological activity. nih.gov Therefore, understanding the conformational landscape of these molecules is an indispensable component of their SAR.

Physicochemical Properties and SAR (excluding explicit physical/chemical properties)

The structure-activity relationship (SAR) studies of 1,2,3,4-tetrahydroisoquinoline (THIQ) derivatives are crucial for optimizing their biological potential. The THIQ scaffold is a common feature in many alkaloids and has been explored for a wide range of biological activities, including antitumor, antibacterial, and anti-inflammatory properties. nih.govnuph.edu.ua The influence of various functional groups on the core structure plays a vital role in determining the efficacy and selectivity of these compounds. researchgate.net

SAR studies have shown that substitutions at various positions on the THIQ ring system significantly modulate the biological activity. For instance, in a series of 5,8-disubstituted THIQ analogs evaluated for anti-mycobacterial properties, the nature and position of the substituents were found to be critical for activity. nih.gov Similarly, in the development of KRas inhibitors, it was observed that introducing an electronegative group, such as a chloro group, on a phenyl ring attached to the THIQ nucleus could enhance the inhibitory activity. nih.gov This highlights the importance of electronic effects in the interaction between the ligand and its biological target.

The spatial arrangement of substituents also plays a key role. The rigid nature of the THIQ scaffold provides a fixed orientation for functional groups, which can be optimized to fit into the binding pockets of target proteins. This conformational rigidity is a key aspect of its character as a "privileged scaffold" in medicinal chemistry. researchgate.netnih.gov

| Substitution Position(s) | Substituent Type | Observed Effect on Activity | Target/Activity | Reference |

|---|---|---|---|---|

| 5 and 8 | Various | Modulation of anti-mycobacterial potency | Mycobacterium tuberculosis | nih.gov |

| N-2 | Acyl group with 4-chlorophenyl | Increased KRas inhibition | KRas | nih.gov |

| C-1 | Aryl groups | Essential for potent activity in various targets | General | researchgate.net |

| C-7 | Carboxamide | Key for selective DDR1 inhibition | DDR1 Kinase | nih.gov |

pKa Values and their Correlation with Activity

The basicity of the nitrogen atoms within the this compound structure is a critical determinant of its biological activity. The molecule contains two basic centers: the secondary amine at the 2-position within the heterocyclic ring and the primary aromatic amine at the 8-position. The pKa values of these amines dictate their protonation state at physiological pH.

While specific quantitative data correlating the pKa of 8-amino-THIQ derivatives with activity is not extensively detailed in the cited literature, the underlying principle is fundamental in medicinal chemistry. The protonation state of these amines is crucial for their interaction with biological targets. A positively charged, protonated amine can form strong ionic bonds or hydrogen bonds with negatively charged amino acid residues (e.g., aspartate or glutamate) in a receptor or enzyme active site.

Rational Drug Design Strategies

Rational drug design encompasses a variety of computational and experimental techniques used to discover and develop new therapeutic agents. nih.gov For the THIQ scaffold, these strategies are essential for improving potency and selectivity while minimizing off-target effects. nih.govnih.gov

Structure-Based Drug Design

Structure-based drug design (SBDD) relies on the three-dimensional structural information of the biological target, typically a protein or enzyme, obtained through techniques like X-ray crystallography or NMR spectroscopy. This knowledge allows for the design of molecules that fit precisely into the target's binding site.

The THIQ scaffold has been successfully utilized in SBDD campaigns. For example, a series of THIQ derivatives were designed as highly selective inhibitors of Discoidin Domain Receptor 1 (DDR1), a target implicated in pulmonary fibrosis. nih.gov By analyzing the crystal structure of the DDR1 kinase domain, researchers designed THIQ analogs where the scaffold oriented a pyrimidinyl group to bind to the hinge region of the enzyme, a crucial interaction for inhibition. This approach led to the discovery of a compound with nanomolar potency and high selectivity over other kinases. nih.gov In another study, the rigid THIQ scaffold served as a core to position functionalities into the S1' hydrophobic pocket of matrix metalloproteinases (MMPs), demonstrating the scaffold's utility in creating specific, high-affinity inhibitors. researchgate.net Similarly, analysis of co-crystal structures of the hyaluronic acid-binding domain (CD44HAbd) revealed a specific subdomain that binds THQ-containing compounds, guiding further design efforts. mdpi.com

Ligand-Based Drug Design

In the absence of a known 3D structure for a biological target, ligand-based drug design (LBDD) methods are employed. nih.gov These strategies rely on the knowledge of molecules that are known to bind to the target. fiveable.me Techniques like quantitative structure-activity relationship (QSAR) and pharmacophore modeling are central to LBDD. researchgate.net

A pharmacophore model is an ensemble of steric and electronic features that is necessary to ensure the optimal interactions with a specific biological target. For 8-amino-THIQ derivatives, a pharmacophore model would likely include:

A hydrogen bond donor feature from the 8-amino group.

A second hydrogen bond donor/acceptor feature from the N-2 amine.

An aromatic ring feature from the fused benzene ring.

A positive ionizable feature representing the protonated N-2 amine.

Such models can be generated from a set of known active compounds and then used as a 3D query to screen large virtual databases for new molecules with different chemical scaffolds but the same essential features. mdpi.comnih.gov This approach was utilized in the design of potential CD44 antagonists, where a pharmacophore was generated from the conserved binding mode of several known THQ-based ligands. mdpi.com

Fragment-Based Drug Design

Fragment-based drug design (FBDD) is an approach that begins by screening libraries of small, low-molecular-weight compounds ("fragments") to identify those that bind weakly to the target. nih.gov These initial hits are then optimized and grown into more potent lead compounds. mdpi.com

The 1,2,3,4-tetrahydroisoquinoline core is an ideal starting point for FBDD due to its rigid structure and "drug-like" properties. Its frequent appearance in co-crystal structures of active sites, such as in the CD44HAbd, validates its role as a high-quality fragment that establishes key binding interactions. mdpi.com Starting with 8-amino-THIQ as a core fragment, medicinal chemists can employ strategies like "fragment growing" by adding substituents to the amino group or other positions, or "fragment linking" by connecting it to another fragment that binds in a nearby pocket. This method efficiently explores the chemical space around the core scaffold to rapidly develop potent and selective molecules.

Molecular Hybridization

Molecular hybridization is a strategy that involves combining two or more distinct pharmacophores into a single molecule. The goal is to create a new chemical entity with enhanced affinity, better selectivity, or a dual mechanism of action.

The THIQ scaffold has been effectively used in molecular hybridization. For example, researchers have designed hybrid molecules by combining the THIQ structure with other pharmacologically active fragments. nih.gov One study reported the successful synthesis of a hybrid molecule containing both a 1,2,3,4-tetrahydroquinoline (B108954) moiety and the nonsteroidal anti-inflammatory drug (NSAID) ibuprofen. mdpi.com This approach aimed to merge the distinct properties of each pharmacophore. Another example involved creating hybrids of a THIQ derivative (praziquantel) and furoxan, a nitric oxide donor, to develop potent antischistosomal agents. nih.gov These examples demonstrate the versatility of the THIQ framework in creating novel hybrid drugs that can address complex diseases.

Pharmacological Activities and Mechanisms of Action of 1,2,3,4 Tetrahydroisoquinolin 8 Amine Analogs

Central Nervous System (CNS) Activities

Analogs of 1,2,3,4-tetrahydroisoquinoline (B50084) (THIQ) are a prominent class of compounds, found in both natural products and synthetic derivatives, that exhibit diverse biological activities, particularly in relation to neurodegenerative disorders. nih.govrsc.org The THIQ scaffold is a key feature in many isoquinoline (B145761) alkaloids and has attracted considerable scientific attention for its pharmacological potential. nih.govrsc.orgacs.org

Neuroprotective Effects

Research has highlighted the neuroprotective properties of THIQ analogs, with a particular focus on 1-Methyl-1,2,3,4-tetrahydroisoquinoline (B1208477) (1MeTIQ), an endogenous amine found in the brain. researchgate.netnih.gov This compound has demonstrated the ability to counteract the effects of well-known neurotoxins. researchgate.netnih.gov Studies have shown that 1MeTIQ exerts neuroprotective actions against various dopaminergic neurotoxins in cultured rat mesencephalic neurons. nih.gov The neuroprotective effect of 1MeTIQ may be attributed to a multi-faceted mechanism of action. researchgate.netnih.gov

One of the key mechanisms underlying the neuroprotective effects of THIQ analogs is the inhibition of monoamine oxidase (MAO). 1MeTIQ has been identified as a reversible inhibitor of both MAO-A and MAO-B. nih.govnih.gov By inhibiting MAO, 1MeTIQ can modulate the metabolic pathways of crucial monoamines like dopamine (B1211576). rsc.orgnih.gov This inhibition shifts dopamine catabolism away from MAO-dependent oxidation, a process that can generate oxidative stress, and towards the Catechol O-methyltransferase (COMT) dependent pathway. rsc.org This action not only preserves dopamine levels but also reduces the formation of harmful byproducts, contributing to its antidepressant-like and neuroprotective activities. rsc.orgnih.gov

The ability to scavenge free radicals is another significant component of the neuroprotective profile of THIQ analogs. Both 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative 1MeTIQ have been shown to possess free radical scavenging properties. researchgate.netnih.govnih.govresearchgate.net This antioxidant activity is crucial in mitigating oxidative stress, a key factor in the pathology of many neurodegenerative diseases. nih.gov For instance, 1MeTIQ has been shown to suppress the induction of thiobarbituric acid-reactive substances (TBARS), an indicator of lipid peroxidation, which suggests it can prevent cell membrane degeneration caused by free radicals. nih.gov This direct antioxidant action complements its MAO-inhibiting effects to protect neural cells from oxidative damage. rsc.orgresearchgate.netnih.gov

A distinctive feature of 1MeTIQ's neuroprotective mechanism is its antagonism of the glutamatergic system, a property not clearly shared by the parent compound, TIQ. nih.gov Overactivity of this system is implicated in the pathogenesis of neurodegenerative conditions like Parkinson's disease. nih.gov Studies have demonstrated that 1MeTIQ can prevent glutamate-induced cell death and calcium influx in granular cell cultures. nih.gov It has been shown to inhibit [3H]MK-801 binding, suggesting a specific action on NMDA receptors. nih.gov Furthermore, in vivo experiments have confirmed that 1MeTIQ prevents the kainate-induced release of excitatory amino acids. nih.gov In contrast, while acute administration of TIQ was found to decrease the level of extracellular glutamate, it did not affect the binding of [3H]MK-801 to NMDA receptors after chronic treatment. nih.govresearchgate.net This complex mechanism involving the glutamatergic system is considered a vital part of the unique neuroprotection offered by 1MeTIQ. researchgate.netnih.govnih.gov

Anti-Alzheimer's Disease Potential

The structural scaffold of tetrahydroisoquinoline is being actively investigated for its potential in developing treatments for Alzheimer's disease. nih.govresearchgate.net The anti-Alzheimer's effect of THIQ derivatives is primarily linked to their ability to inhibit key enzymes involved in the progression of the disease. nih.gov

A primary strategy in managing Alzheimer's disease is to enhance cholinergic neurotransmission by inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), the enzymes responsible for breaking down the neurotransmitter acetylcholine. researchgate.netmdpi.com Numerous synthetic N-aryl-1,2,3,4-tetrahydroisoquinoline derivatives have been synthesized and evaluated for their inhibitory potency against these cholinergic enzymes. nih.gov

Research has shown that introducing substituents at the C-1 position of the N-aryl-1,2,3,4-tetrahydroisoquinoline structure significantly improves inhibitory potency against both AChE and BuChE. nih.gov Kinetic studies have revealed that some of the most potent derivatives inhibit AChE through a pure non-competitive mode of action, suggesting they bind to an allosteric site rather than the active site of the enzyme. nih.gov This dual-binding capability is a sought-after characteristic in the design of new Alzheimer's therapies. hilarispublisher.com

| Compound | Target Enzyme | Inhibition Mechanism | Key Findings | Reference |

|---|---|---|---|---|

| C-1 Functionalized N-Aryl-Tetrahydroisoquinolines | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Non-competitive | Substitution at the C-1 position enhances inhibitory potency. Potent compounds bind to an allosteric site on AChE. | nih.gov |

| Reticuline and a novel benzylisoquinoline alkaloid | Butyrylcholinesterase (BuChE) | Not specified | Showed promising inhibitory activity against human plasma BuChE, but not significantly against human blood AChE. | nih.gov |

| Tacrine-Donepezil Hybrid (incorporating a tetrahydroacridine moiety) | Acetylcholinesterase (AChE) & Butyrylcholinesterase (BuChE) | Dual binding (Catalytic and Peripheral Anionic Sites) | Demonstrated potent nanomolar inhibition of both enzymes by occupying both the catalytic and peripheral anionic sites of AChE. | hilarispublisher.com |

Antidepressant and Antipsychotic Activities

Analogs of 1,2,3,4-tetrahydroisoquinoline have shown notable potential as antidepressant and antipsychotic agents. The endogenous amine 1,2,3,4-tetrahydroisoquinoline (TIQ) and its derivative, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ), have demonstrated antidepressant-like effects in animal models. nih.gov These compounds have been observed to significantly decrease immobility time in the forced swim test (FST) and tail suspension test (TST), comparable to the effects of the established antidepressant imipramine. nih.gov The mechanism underlying these effects is linked to the activation of noradrenaline (NA) and serotonin (B10506) (5-HT) systems. nih.gov Specifically, 1MeTIQ has been shown to increase serotonin levels while reducing its metabolite, 5-hydroxyindoleacetic acid (5-HIAA), and also to elevate levels of the noradrenaline metabolite, 3-methoxy-4-hydroxyphenylglycol (MHPG). nih.gov

Furthermore, the compound 8-Amino-2-methyl-4-phenyl-1,2,3,4-tetrahydroisoquinoline has been identified as a new antidepressant. nih.gov The broader class of tetrahydroquinolines has been explored for various central nervous system applications, including antidepressant and antipsychotic activities. nih.gov

Table 1: Antidepressant-like Effects of TIQ and 1MeTIQ in Animal Models

| Compound | Test | Effect | Putative Mechanism |

|---|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline (TIQ) | Forced Swim Test (FST), Tail Suspension Test (TST) | Decreased immobility time | Activation of noradrenaline and serotonin systems |

Antiaddictive Properties

The potential of 1,2,3,4-tetrahydroisoquinoline analogs extends to the treatment of substance abuse. Specifically, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has demonstrated antiaddictive properties, particularly in the context of cocaine self-administration in animal models. nih.gov Research suggests that 1MeTIQ holds considerable promise as a therapeutic agent for combating substance abuse by attenuating craving. nih.govresearchgate.net The antiaddictive properties of 1MeTIQ are thought to be linked to its neuroprotective effects and its ability to modulate monoamine oxidase. nih.govnih.gov

Modulation of Dopamine Metabolism

1,2,3,4-Tetrahydroisoquinoline (TIQ) and its derivatives can act as neuromodulators in the brain, influencing dopamine (DA) metabolism. nih.gov The metabolism of dopamine is a critical process, and its dysregulation is associated with neurodegenerative conditions like Parkinson's disease. nih.gov Administration of TIQ has been shown to affect the levels of dopamine and its metabolites. nih.gov For instance, TIQ can inhibit the total dopamine catabolism in the substantia nigra and significantly depress the levels of the intraneuronal dopamine metabolite DOPAC while increasing the extraneuronal metabolite 3-MT. nih.gov This modulation of dopamine pathways underscores the potential of these compounds in neuropharmacology. nih.govresearchgate.net

Analgesic Effects

Certain analogs of 1,2,3,4-tetrahydroisoquinoline have exhibited significant analgesic properties. For example, 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride has been shown to possess pronounced analgesic and anti-inflammatory activity. biomedpharmajournal.orgresearchgate.net In studies using thermal and chemical pain models, this compound demonstrated high analgesic activity by increasing the pain sensitivity threshold. biomedpharmajournal.orgresearchgate.net Furthermore, 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) has been found to reverse neuropathic pain in diabetic models, an effect that may be mediated through the serotonergic and opioidergic systems. nih.gov

Table 2: Analgesic Activity of 1,2,3,4-Tetrahydroisoquinoline Analogs

| Compound | Pain Model | Effect |

|---|---|---|

| 1-(4′-Dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride | Hot plate test, Vinegar writhing test | Increased pain sensitivity threshold |

Anticonvulsant Activity

The 1,2,3,4-tetrahydroisoquinoline scaffold is also a promising basis for the development of anticonvulsant drugs. nih.govnuph.edu.ua Derivatives such as N-acetyl-1-aryl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines have been designed as potential noncompetitive AMPA receptor antagonists and have shown anticonvulsant properties in sound-induced seizure models. researchgate.net The anticonvulsant activity of some of these compounds has been found to be more potent than existing noncompetitive AMPA receptor antagonists. researchgate.net The development of novel anticonvulsants is crucial, and the thiazole (B1198619) and thiazolidin-4-one derivatives, which can be related to the broader class of nitrogen-containing heterocycles, have also shown promise in this area. biointerfaceresearch.com

Anticancer Activities

The 1,2,3,4-tetrahydroisoquinoline (THIQ) scaffold is recognized as a privileged structure in the design of anticancer drugs due to the potent cytotoxic effects of its natural and synthetic analogs. nih.govtandfonline.com These compounds exert their anticancer activity through various mechanisms, including the inhibition of key enzymes and proteins involved in cancer progression. tandfonline.com

Inhibition of Specific Cancer Targets (e.g., HDAC8, PRMT5)

A significant mechanism through which THIQ analogs exhibit anticancer activity is the inhibition of histone deacetylases (HDACs), particularly HDAC8. nih.gov HDAC8 is a promising target for cancer therapy, and several C1-substituted tetrahydroisoquinoline-based HDAC8 inhibitors have been developed. nih.gov For instance, certain tetrahydroisoquinoline-bearing hydroxamic acid analogues have demonstrated potent HDAC8 inhibition with mid-nanomolar IC50 values and have shown significant growth inhibition in multiple tumor cell lines. nih.gov Some of these compounds also exhibited excellent in vivo anticancer activities in a human breast carcinoma xenograft model. nih.gov The selectivity of these inhibitors for HDAC8 over other HDAC isoforms is a key aspect of their therapeutic potential. nih.gov While the inhibition of PRMT5 by 1,2,3,4-tetrahydroisoquinolin-8-amine analogs is not as extensively documented in the initial search, the broad anticancer potential of the THIQ scaffold suggests that its derivatives could interact with a variety of cancer-related targets. tandfonline.com

Table 3: Anticancer Activity of Tetrahydroisoquinoline-Based HDAC8 Inhibitors

| Compound Type | Target | In Vitro Activity | In Vivo Activity |

|---|---|---|---|

| C1-substituted tetrahydroisoquinoline-based inhibitors | HDAC8 | High potency and selectivity over HDAC1 | Concentration-dependent cytotoxicity in neuroblastoma cell lines |

Cytotoxic Activity and Cell Cycle Effects

Analogs of 1,2,3,4-tetrahydroisoquinoline have demonstrated significant cytotoxic potential against various cancer cell lines. Research into newly synthesized 5,6,7,8-tetrahydroisoquinolines revealed moderate to strong anti-cancer activity. nih.gov

One study highlighted a specific analog, compound 7e , which showed the most potent cytotoxic activity against the A549 lung cancer cell line with an IC₅₀ value of 0.155 µM. nih.gov Another analog, 8d , was most effective against the MCF7 breast cancer cell line, with an IC₅₀ of 0.170 µM. nih.gov

Further investigation into the mechanisms of these compounds showed significant effects on cell cycle progression. nih.gov Compound 7e was found to cause cell cycle arrest in the G2/M phase and induced a 79-fold increase in apoptosis in A459 cells. nih.gov Meanwhile, compound 8d led to cell cycle arrest at the S phase and resulted in a 69-fold increase in apoptosis in MCF7 cells. nih.gov These findings underscore the potential of THIQ derivatives to not only inhibit cancer cell growth but also to trigger programmed cell death.

| Compound | Cell Line | Activity Type | Result |

|---|---|---|---|

| 7e | A549 (Lung Cancer) | Cytotoxicity (IC₅₀) | 0.155 µM |

| 8d | MCF7 (Breast Cancer) | Cytotoxicity (IC₅₀) | 0.170 µM |

| 7e | A549 (Lung Cancer) | Cell Cycle Arrest | G2/M Phase |

| 8d | MCF7 (Breast Cancer) | Cell Cycle Arrest | S Phase |

Overcoming Multidrug Resistance (MDR) in Cancer

A significant challenge in cancer chemotherapy is the development of multidrug resistance (MDR), often mediated by the overexpression of ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp). nih.gov Certain 1,2,3,4-tetrahydroisoquinoline derivatives have been investigated for their ability to reverse this resistance.

In one study, a series of 1,2-disubstituted tetrahydroisoquinolines were synthesized and evaluated as P-gp inhibitors. core.ac.uk Out of 24 compounds tested, five demonstrated greater P-gp inhibition than the reference compound verapamil (B1683045). core.ac.uk One particular derivative, (1'R,2R)-2-{2'-[2"-hydroxy-3"-(·-naphthyloxy)propyl]-6',7'-dimethoxy-1',2',3',4'-tetrahydro-1'-isoquinolyl}propan-1-ol hydrochloride, was twice as effective as verapamil at a tenfold lower concentration. core.ac.uk

Another strategy involves designing compounds that target the collateral sensitivity of MDR cells. nih.gov Research on 8-hydroxyquinoline-derived Mannich bases, which can incorporate a THIQ moiety, has shown that the introduction of an aromatic ring can restore selective toxicity against resistant cells. nih.gov Specifically, 2,4-disubstituted quinazoline (B50416) derivatives carrying a 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline (B160971) group showed potent P-gp inhibition, with some compounds exhibiting EC₅₀ values in the nanomolar range. nih.govcore.ac.uk For instance, compound 1e from this series was identified as a highly active and selective P-gp ligand with an EC₅₀ of 31.3 nM. core.ac.uk

Anti-proliferative Effects

The anti-proliferative capacity of THIQ analogs has been a key area of investigation. The THIQ scaffold is present in numerous natural and synthetic compounds that exhibit potent cytotoxic and anti-cancer effects. nih.gov

Studies on various THIQ derivatives have confirmed their ability to inhibit the proliferation of cancer cells. For example, compounds designed as KRas inhibitors were tested against a panel of colon cancer cell lines (Colo320, DLD-1, HCT116, SNU-C1, and SW480). nih.gov One analog, GM-3-18 , which features a chloro group on a phenyl ring, demonstrated significant KRas inhibition with IC₅₀ values ranging from 0.9 µM to 10.7 µM across all tested colon cancer cell lines. nih.gov Another compound, GM-3-121 , showed potent anti-angiogenesis activity with an IC₅₀ of 1.72 µM, highlighting another mechanism through which these compounds can exert their anti-cancer effects. nih.gov

Antimicrobial Activities

Derivatives of the 1,2,3,4-tetrahydroisoquinoline scaffold have been recognized for their broad-spectrum antimicrobial properties, showing activity against both bacterial and fungal pathogens. acs.org

Antibacterial Activity

Several studies have confirmed the antibacterial potential of THIQ analogs. N-sulfonyl derivatives of 1,2,3,4-tetrahydroisoquinoline, however, were found to be inactive against selected bacteria, with Minimum Inhibitory Concentration (MIC) values higher than 50 µg/mL. conicet.gov.ar

A primary mechanism for the antibacterial action of some quinoline-based compounds is the inhibition of DNA gyrase, an essential bacterial enzyme involved in DNA replication. nih.govresearchgate.net This enzyme is a well-validated target for antibiotics. uni-tuebingen.de While not all THIQ analogs operate through this mechanism, related quinoline (B57606) hybrids have been shown to be effective DNA gyrase inhibitors. nih.gov For instance, certain quinoline derivatives displayed high inhibitory activity against S. aureus DNA gyrase, with IC₅₀ values as low as 1.89 µM, comparable to the known inhibitor novobiocin. nih.gov This suggests that the broader isoquinoline/quinoline scaffold is well-suited for targeting this bacterial enzyme.

Antifungal Activity

THIQ analogs have also shown considerable promise as antifungal agents.

Novel N-substituted THIQ analogs were evaluated against several fungal species. nih.gov Compound 145 was particularly potent against Saccharomyces cerevisiae (MIC = 1 μg/ml), while compound 146 was most active against Yarrowia lipolytica (MIC = 2.5 μg/ml). nih.gov Furthermore, bis(THIQ) derivatives of undecane (B72203) demonstrated superior antifungal activity against Candida albicans compared to the standard drug nystatin. nih.gov

In another study, chalcone (B49325) derivatives incorporating a 1,2,3,4-tetrahydroquinoline (B108954) structure were synthesized. nih.gov The analog designated H4 exhibited powerful inhibitory activity against the plant pathogen Phytophthora capsici, with an EC₅₀ value of 5.2 μg/mL. This was significantly more potent than the commercial fungicides Azoxystrobin (EC₅₀ = 80.2 μg/mL) and Fluopyram (EC₅₀ = 146.8 μg/mL). nih.gov The mechanism for H4 was found to involve disruption of the cell membrane and inhibition of succinate (B1194679) dehydrogenase (SDH) activity. nih.gov Additionally, N-sulfonyl-1,2,3,4-tetrahydroisoquinoline derivatives showed significant activity against fungi such as A. alternata, A. tenuissima, and Fusarium oxysporum. conicet.gov.ar

| Compound(s) | Fungal Species | Activity (MIC/EC₅₀) |

|---|---|---|

| 145 | Saccharomyces cerevisiae | 1 μg/ml (MIC) |

| 146 | Yarrowia lipolytica | 2.5 μg/ml (MIC) |

| bis(THIQ) derivatives | Candida albicans | More active than Nystatin |

| H4 | Phytophthora capsici | 5.2 μg/mL (EC₅₀) |

| N-sulfonyl derivatives | A. alternata, A. tenuissima, F. oxysporum | Significant activity |

Interference with Ergosterol (B1671047) Biosynthesis

Analogs of 1,2,3,4-tetrahydroisoquinoline (THIQ) have demonstrated notable antifungal activity by disrupting the ergosterol biosynthesis pathway, a critical component of the fungal cell membrane. nih.govresearchgate.net Specific N-substituted THIQ derivatives have been shown to inhibit the enzyme delta-8,7-isomerase, which is involved in this pathway. nih.govresearchgate.net A series of N-alkyl THIQ derivatives, particularly those with C11-alkyl chains, exhibited antifungal potency comparable to the standard drug clotrimazole. researchgate.netnih.gov The mechanism of action for these compounds involves the inhibition of enzymes such as Δ14-reductase and Δ8,7-isomerase, leading to an accumulation of ergosterol precursors and aberrantly formed sterols. researchgate.netnih.gov This disruption of ergosterol production compromises the integrity of the fungal cell membrane, resulting in antifungal effects. researchgate.net The specific enzyme targeted can vary depending on the heterocyclic scaffold of the THIQ analog and the fungal species being investigated. researchgate.netnih.gov Research has identified certain isoquinoline alkaloids as potent inhibitors of ergosterol biosynthesis by reducing the quantity of ergosterol without affecting the expression of 1,3-β-glucan. preprints.org

Antitubercular and Anti-mycobacterial Properties

A significant body of research has focused on the antitubercular and anti-mycobacterial properties of 1,2,3,4-tetrahydroisoquinoline analogs. A series of 5,8-disubstituted THIQ derivatives have been identified as effective inhibitors of Mycobacterium tuberculosis (M. tb) in culture. bohrium.comnih.gov The potency of these compounds often shows a positive correlation with increased lipophilicity. bohrium.comnih.gov

The mechanism of action for some of these analogs involves the inhibition of the ATP synthase enzyme in M. tuberculosis. nih.govresearchgate.netbohrium.comnih.gov For instance, one potent analog demonstrated inhibitory activity against mycobacterial (M. smegmatis) ATP synthetase with an IC50 value of 1.8 μg/ml and exhibited approximately 9-fold selectivity over the human equivalent enzyme. nih.govresearchgate.net Other THIQ derivatives have been found to inhibit the ATP-dependent MurE ligase of M. tuberculosis, affecting the whole-cell phenotype. nih.govucl.ac.uk

Structure-activity relationship (SAR) studies have provided insights into the chemical features that enhance anti-mycobacterial activity. For example, the nature of the linker unit in 7-linked side chains is crucial, with -CH2- or -CONH- linkers being more effective than -CO- or -COCH2- linkers. bohrium.comnih.gov Additionally, the presence of a bromine atom at the C-5 position has been shown to lead to greater inhibitory potency compared to chloro- or iodo-analogs. ucl.ac.uk In one study, a novel series of 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazides were synthesized and evaluated, with the compound containing a biphenyl (B1667301) moiety showing significant inhibition against M. tuberculosis H37Ra with an IC50 of 4.7 μM. nih.gov

| Compound | Target | Activity (IC50/MIC) | Reference |

|---|---|---|---|

| 5,8-disubstituted THIQ analog | Mycobacterial (M. smegmatis) ATP synthetase | IC50: 1.8 µg/ml | nih.govresearchgate.net |

| 2-substituted-5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carbohydrazide (with biphenyl moiety) | Mycobacterium tuberculosis H37Ra | IC50: 4.7 µM | nih.gov |

| (S)-Leucoxine | Mycobacterium tuberculosis H37Rv | Growth inhibition | nih.gov |

Antiviral Activities (e.g., Anti-HIV)

Analogs of 1,2,3,4-tetrahydroisoquinoline have been investigated for their potential as antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). nih.govrsc.org Several studies have focused on the ability of these compounds to inhibit HIV reverse transcriptase (RT), a key enzyme in the viral replication cycle. nih.govrsc.org

In one study, two series of THIQ analogs were designed as HIV-RT inhibitors, with some derivatives showing more than 50% inhibition at a concentration of 100 μM. nih.govrsc.org Molecular docking studies suggest that these compounds adopt a "butterfly-like" conformation within the binding pocket of the reverse transcriptase, similar to non-nucleoside reverse transcriptase inhibitors (NNRTIs). rsc.org The 6,7-dimethoxy THIQ portion of these molecules appears to make important hydrophobic contacts with key amino acid residues like Tyr-188, Tyr-181, and Trp-229. nih.govrsc.org

Another derivative containing a THIQ scaffold exhibited potent anti-HIV activity with an IC50 value of 4.10 μM. rsc.org Furthermore, a series of 1-aryl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinolines were synthesized and screened for their anti-HIV-1 activity. nih.gov Several compounds from this series demonstrated potent activity, with EC50 values in the low micromolar range and high selectivity indices, indicating a favorable profile of antiviral activity versus cytotoxicity. nih.gov Specifically, compounds with a 6,7-dihydroxy substitution pattern on the THIQ ring showed a higher selective index compared to their 6,7-dimethoxy counterparts due to significantly lower cytotoxicity. nih.gov

Anti-inflammatory Properties

Tetrahydroisoquinoline derivatives have been recognized for their anti-inflammatory potential. nih.govnih.gov The mechanism often involves the inhibition of key inflammatory mediators and enzymes. For instance, some THIQ analogs have been developed as potent inhibitors of phosphodiesterase 4 (PDE4), an enzyme that plays a crucial role in regulating inflammatory responses. nih.gov By inhibiting PDE4, these compounds can increase intracellular levels of cyclic adenosine (B11128) monophosphate (cAMP), which in turn suppresses the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). nih.gov

In one study, a specific compound, 1-(4'-dimethylaminophenyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline hydrochloride, demonstrated a pronounced anti-inflammatory effect at a dose of 0.5 mg/kg, which was 3.3 times greater than that of the standard anti-inflammatory drug diclofenac (B195802) sodium in a formalin-induced arthritis model. biomedpharmajournal.org This compound also exhibited significant analgesic activity, suggesting its potential as a non-narcotic analgesic with anti-inflammatory properties. biomedpharmajournal.org The development of THIQ-based PDE4 inhibitors has shown promise for treating inflammatory conditions such as psoriasis. nih.gov

Inhibition of Enzymes and Receptors

A number of 1,2,3,4-tetrahydroisoquinoline derivatives have been identified as novel inhibitors of Deoxyribonuclease I (DNase I), an enzyme involved in various physiological processes, including apoptosis. nih.govresearchgate.net In a screening of 24 different THIQ derivatives, four compounds were found to inhibit DNase I with IC50 values below 200 μM. nih.gov

The most potent among these was 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one, which exhibited an IC50 value of 134.35 ± 11.38 μM. nih.gov Other active compounds included 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one (IC50 = 147.51 ± 14.87 μM), 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one (IC50 = 149.07 ± 2.98 μM), and 2-[6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one (IC50 = 148.31 ± 2.96 μM). nih.gov

Molecular modeling studies have suggested that the inhibitory activity of these compounds is due to their interactions with key amino acid residues in the active site of DNase I, such as Glu 39, His 134, Asn 170, Tyr 211, Asp 251, and His 252. nih.gov Importantly, the active DNase I inhibitors did not show toxic effects on healthy human lung fibroblast (MRC-5) cell lines. nih.govresearchgate.net

| Compound | IC50 (µM) | Reference |

|---|---|---|

| 1-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)propan-2-one | 134.35 ± 11.38 | nih.gov |

| 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]-1-phenylethan-1-one | 147.51 ± 14.87 | nih.gov |

| 2-[2-(4-fluorophenyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | 149.07 ± 2.98 | nih.gov |

| 2-[6,7-dimethoxy-2-(p-tolyl)-1,2,3,4-tetrahydroisoquinolin-1-yl]cyclohexan-1-one | 148.31 ± 2.96 | nih.gov |

Analogs of 1,2,3,4-tetrahydroisoquinoline have emerged as a significant class of inhibitors for Phosphodiesterase 4 (PDE4), an enzyme family critical to the inflammatory cascade. nuph.edu.ua Inhibition of PDE4 elevates intracellular cyclic AMP (cAMP) levels, leading to a reduction in inflammatory responses. nih.gov Research has focused on developing THIQ derivatives that are selective for specific PDE4 subtypes, particularly PDE4B and PDE4D, which are prominently expressed in inflammatory and immune cells. researchgate.net

Several studies have described the design and synthesis of novel THIQ-based PDE4 inhibitors. One series of compounds possessing a 7-(cyclopentyloxy)-6-methoxy 1,2,3,4-tetrahydroisoquinoline ring was evaluated, with compound 8, [(7-cyclopentyloxy)-6-methoxy-3,4-dihydroisoquinolin-2(1H)-yl)(4-hydroxy-3-methoxy-phenyl)methanone], showing the best inhibitory activity and good selectivity for the PDE4B subtype. nih.gov Molecular docking simulations indicated that the catechol diether moiety of this compound forms crucial hydrogen bonds with the PDE4B protein. nih.gov

In another study, tetrahydroquinoline and tetrahydroisoquinoline derivatives containing a 2-phenyl-5-furan moiety were synthesized. nih.govresearchgate.net The bioassays revealed good inhibitory activity against PDE4B and an ability to block lipopolysaccharide (LPS)-induced TNF-α release. nih.govresearchgate.net A compound with a 4-methoxybenzene moiety demonstrated the best potential for selective activity against PDE4B. nih.gov Structure-activity relationship and docking studies suggested that the tetrahydroquinoline moiety is key for forming hydrogen bonds and π-π stacking interactions with the PDE4B protein. nih.gov Furthermore, a series of THIQ derivatives were developed based on the crystal structure of PDE4D, leading to the identification of a lead compound with significant inhibitory potency against PDE4D activity and TNF-α release. nih.gov

Phenylethanolamine N-methyltransferase (PNMT) Inhibition

Phenylethanolamine N-methyltransferase (PNMT) is the enzyme responsible for the final step in the biosynthesis of epinephrine (B1671497) (adrenaline) from norepinephrine (B1679862) (noradrenaline). Inhibition of PNMT can modulate adrenergic signaling and has been investigated for its therapeutic potential. Several 1,2,3,4-tetrahydroisoquinoline analogs have been identified as potent inhibitors of this enzyme.

Early studies identified 7,8-dichloro-1,2,3,4-tetrahydroisoquinoline (B1218974) as a potent PNMT inhibitor. Further research into 3-hydroxymethyl-7-(N-substituted aminosulfonyl)-1,2,3,4-tetrahydroisoquinolines revealed that the addition of nonpolar substituents to the sulfonamide nitrogen led to inhibitors with high potency and selectivity. For instance, the N-trifluoroethyl sulfonamide and N-trifluoropropyl sulfonamide derivatives demonstrated significantly enhanced inhibitory activity. The SAR studies indicate that substitutions at the 3 and 7-positions of the tetrahydroisoquinoline ring are crucial for potent PNMT inhibition.

| Compound | PNMT Kᵢ (nM) | α₂ Kᵢ/PNMT Kᵢ Selectivity |

| 3-CH₂OH-7-SO₂NH₂-THIQ (9) | - | - |

| N-trifluoroethyl sulfonamide (20) | 23 | ≥ 15,000 |

| N-trifluoropropyl sulfonamide (21) | 28 | ≥ 15,000 |

Serotonin Transporter Ligands

The serotonin transporter (SERT) is a key protein in the central nervous system, responsible for the reuptake of serotonin from the synaptic cleft, thereby terminating its action. While some studies have shown that 1,2,3,4-tetrahydroisoquinoline and its methyl derivative can activate the serotonergic system, more direct evidence for their interaction with SERT has been sought. nuph.edu.ua

A series of 4-bicyclic heteroaryl 1,2,3,4-tetrahydroisoquinoline derivatives have been developed as potent triple reuptake inhibitors, targeting the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters. One notable compound from this series, AMR-2 (10i), demonstrated high potency for all three transporters. This finding highlights the potential of the tetrahydroisoquinoline scaffold in designing multi-target ligands for neuropsychiatric disorders.

| Compound | SERT Kᵢ (nM) | NET Kᵢ (nM) | DAT Kᵢ (nM) |

| AMR-2 (10i) | 0.5 | 1.2 | 3.9 |

Orexin Receptor Ligands

Orexin receptors (OX1 and OX2) are G protein-coupled receptors that play a crucial role in regulating wakefulness, appetite, and reward pathways. Selective antagonists of the OX1 receptor are being investigated for their potential in treating addiction. The 1,2,3,4-tetrahydroisoquinoline framework has proven to be a valuable template for the development of potent and selective OX1 receptor antagonists.

Structure-activity relationship studies have revealed that substitutions at the 1 and 7-positions of the tetrahydroisoquinoline ring significantly influence potency and selectivity. An optimally substituted benzyl (B1604629) group at the 1-position is often required for high affinity at the OX1 receptor. nih.gov For example, compound 73 (RTIOX-251), which combines favorable substitutions, exhibits a high affinity for the OX1 receptor with excellent selectivity over the OX2 receptor. nih.gov

| Compound | OX₁ Kₑ (nM) | Selectivity (OX₂/OX₁) |

| Compound 28 | 13 | - |

| Compound 44 | - | - |

| Compound 46 | - | - |

| Compound 73 (RTIOX-251) | 16.1 | >620-fold |

| 10c | 23.7 | 108-fold |

Dopamine D1/D2 Receptor Ligands

Dopamine receptors are critical targets for the treatment of various neurological and psychiatric disorders, including Parkinson's disease and schizophrenia. The 1,2,3,4-tetrahydroisoquinoline scaffold has been utilized to develop ligands with varying affinities and selectivities for the different dopamine receptor subtypes.

Research into N-alkylated 1,2,3,4-tetrahydroisoquinoline derivatives has led to the discovery of potent and selective dopamine D3 receptor ligands. researchgate.net For instance, (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51) displays high affinity for the D3 receptor with a 123-fold preference over the D2 subtype. researchgate.net Furthermore, analogs featuring a 6-methoxy-1,2,3,4-tetrahydroisoquinolin-7-ol (B1597929) motif have been shown to be potent and selective D3 receptor antagonists.

| Compound | hD₃ Kᵢ (nM) | D₂/D₃ Selectivity |

| (E)-3-(4-iodophenyl)-N-(4-(1,2,3,4-tetrahydroisoquinolin-2-yl)butyl)acrylamide (51) | 12 | 123-fold |

CXCR4 Antagonism

The C-X-C chemokine receptor type 4 (CXCR4) is involved in various physiological processes, including immune cell trafficking, and is also implicated in the pathology of cancer metastasis and HIV entry into cells. Consequently, CXCR4 antagonists are of significant interest as potential therapeutic agents. The 1,2,3,4-tetrahydroisoquinoline core has been successfully employed in the design of potent CXCR4 antagonists.

A notable example is the potent and selective CXCR4 antagonist TIQ-15. Structure-activity relationship studies have demonstrated that the stereochemistry of the tetrahydroquinoline moiety is important, with the (S)-enantiomer often being more active. Further modifications to the TIQ-15 scaffold have led to the development of analogs with improved pharmacokinetic properties.